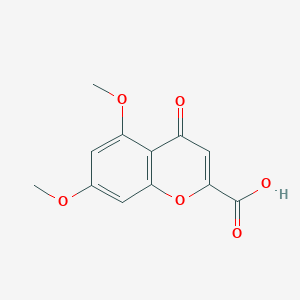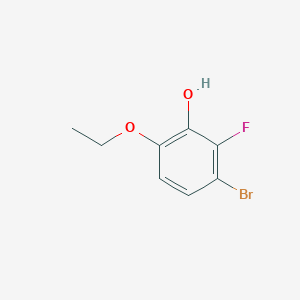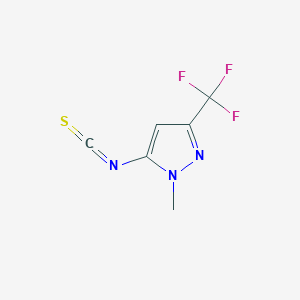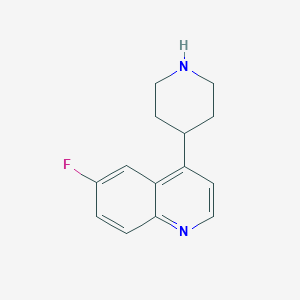
6-Fluoro-4-(4-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-(4-piperidinyl)quinoline is a fluorinated quinoline derivative with a piperidine group attached to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(4-piperidinyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoroquinoline as the starting material.
Piperidine Introduction: The piperidine group is introduced through a nucleophilic substitution reaction. This involves reacting 6-fluoroquinoline with 4-piperidinyl chloride in the presence of a suitable base, such as triethylamine.
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-4-(4-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction is typically carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often use nucleophiles like alkyl halides or amines, with reaction conditions tailored to the specific reagent.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in dye and pigment synthesis.
Dihydroquinoline Derivatives:
Substituted Quinolines: Substitution reactions can lead to a variety of functionalized quinolines, useful in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-(4-piperidinyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Fluoro-4-(4-piperidinyl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antipsychotic drugs, the compound may bind to dopamine receptors, modulating neurotransmitter activity and alleviating symptoms of schizophrenia.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4-(4-piperidinyl)quinoline is compared with other similar compounds, such as:
Risperidone: Another antipsychotic drug with a similar molecular structure.
Paliperidone: A metabolite of risperidone, also used in the treatment of schizophrenia.
Iloperidone: A related compound with similar pharmacological properties.
Uniqueness: this compound stands out due to its specific fluorine substitution, which can influence its binding affinity and pharmacokinetic properties compared to other quinoline derivatives.
List of Similar Compounds
Risperidone
Paliperidone
Iloperidone
Quinoline
Piperidine
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Eigenschaften
Molekularformel |
C14H15FN2 |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
6-fluoro-4-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H15FN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-2,5,8-10,16H,3-4,6-7H2 |
InChI-Schlüssel |
HPBFZPFTIBAYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C3C=C(C=CC3=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


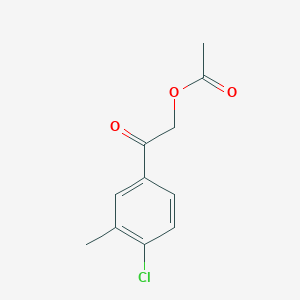
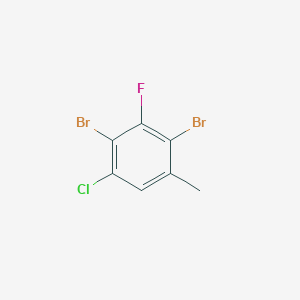
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
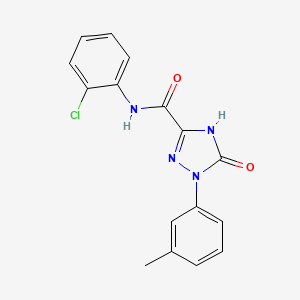
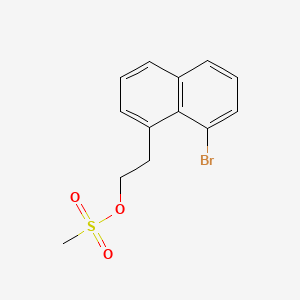


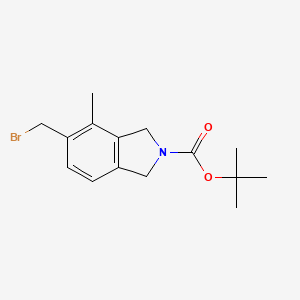
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)


